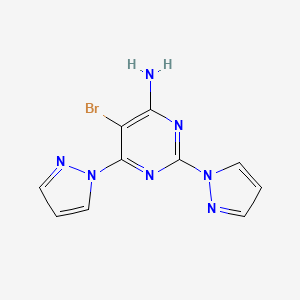

5-bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

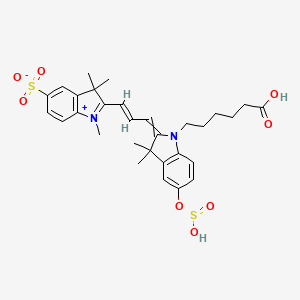

5-Bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine is a compound with the molecular weight of 306.12 . The IUPAC name for this compound is 5-bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine . The InChI code for this compound is 1S/C10H8BrN7/c11-7-8(12)15-10(18-6-2-4-14-18)16-9(7)17-5-1-3-13-17/h1-6H,(H2,12,15,16) .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C10H8BrN7 . This indicates that the compound consists of 10 carbon atoms, 8 hydrogen atoms, 1 bromine atom, and 7 nitrogen atoms .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用

Synthesis and Biological Activity Evaluation :

- Novel 5‑bromo‑2-chloropyrimidin-4-amine derivatives exhibited significant antimicrobial activity against various pathogenic bacterial and fungal strains (Ranganatha et al., 2018).

- Synthesis of 4,5-dihydropyrazolines carrying a pyrimidine moiety showed potent biological activities, including antioxidant, anti-inflammatory, and analgesic activities compared to standard drugs (Adhikari et al., 2012).

- Synthesized 3,5-disubstituted 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidines, using a methodology that could lead to potent Pim1 kinase inhibitors, showcased diverse biological activities (Jismy et al., 2020).

Antitubercular and Antimicrobial Studies :

- Nitrogen-rich hybrids of homopiperazine-pyrimidine-pyrazole adducts were synthesized and showed potent in vitro antitubercular activity against Mycobacterium tuberculosis (Vavaiya et al., 2022).

- Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c]pyrimidine derivatives were synthesized, showing promising antibacterial and cytotoxic activities (Hassaneen et al., 2019).

Insecticidal and Antibacterial Potential :

- Pyrimidine linked pyrazol-3-yl amines, synthesized under microwave irradiation, were evaluated for their insecticidal activity against Pseudococcidae insects and antimicrobial potential against selected microorganisms (Deohate & Palaspagar, 2020).

Antiviral and Antitumor Activities :

- Certain 3,4-disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides were synthesized and found to have significant activity against viruses and leukemia cells, showcasing broad-spectrum antiviral and antitumor activities (Cottam et al., 1984).

Other Applications :

- Novel polyheterocyclic ring systems derived from pyrazolo[3,4-b]pyridine, like pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives, were synthesized and showed in vitro antibacterial properties (Abdel‐Latif et al., 2019).

- Synthesized pyrazolo derivatives exhibited significant antitumor, antifungal, and antibacterial activities, identifying potential pharmacophore sites for these activities (Titi et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

5-bromo-2,6-di(pyrazol-1-yl)pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN7/c11-7-8(12)15-10(18-6-2-4-14-18)16-9(7)17-5-1-3-13-17/h1-6H,(H2,12,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATFXVNUWQOXRRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=NC(=NC(=C2Br)N)N3C=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2,6-di(1H-pyrazol-1-yl)pyrimidin-4-amine | |

CAS RN |

1337962-47-6 |

Source

|

| Record name | Taminadenant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337962476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAMINADENANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84I5UEP321 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[3-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-1-oxopropane-2-sulfonic acid](/img/structure/B611074.png)